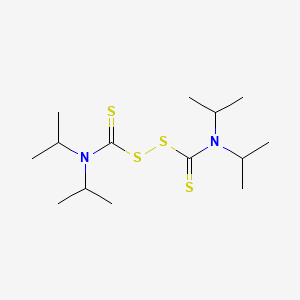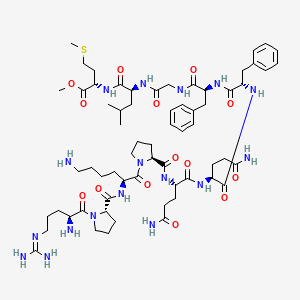
Disulfure de tétraisopropylthiurame
Vue d'ensemble
Description
Tetraisopropylthiuram disulfide is a chemical compound with the molecular formula C14H28N2S4 . It has been used for the incorporation of a thiol equivalent into heterocyclic compounds, in the preparation of unsymmetrical sulfides, and as an extractant for silver (I) extraction from photographic fixing solution .
Synthesis Analysis
Tetraisopropylthiuram disulfide has been used for the incorporation of a thiol equivalent into heterocyclic compounds by reaction with an appropriate lithiated heterocycle . A continuous-flow photocatalytic synthesis of thiuram disulfides has been developed, utilizing O2 as the oxidant and Eosin Y as the photoredox catalyst . This method features much reduced reaction time as well as excellent product yield and purity .Molecular Structure Analysis
The molecular structure of Tetraisopropylthiuram disulfide is represented by the linear formula: [(CH3)2CH]2NC((S)S)2 . The molecular weight of the compound is 352.65 .Chemical Reactions Analysis
Tetraisopropylthiuram disulfide dissociates reversibly in solution to form dithiocarbamate thioradicals . It has been used for the incorporation of a thiol equivalent into heterocyclic compounds by reaction with an appropriate lithiated heterocycle .Physical And Chemical Properties Analysis
Tetraisopropylthiuram disulfide is a solid at 20°C . It has a melting point range of 111.0 to 116.0°C . It is soluble in acetone .Applications De Recherche Scientifique
Matériaux sensibles aux stimuli
Le TPTD est un élément essentiel dans le développement de matériaux sensibles aux stimuli. Ces matériaux peuvent modifier leurs propriétés en réponse à des stimuli externes tels que la lumière, la chaleur ou des agents chimiques. La nature dynamique de l’échange thiol-disulfure dans le TPTD permet la création de polymères capables de s’auto-réparer ou de modifier leurs propriétés mécaniques si nécessaire .
Systèmes d’auto-assemblage
Dans le domaine de la chimie supramoléculaire, le TPTD contribue aux systèmes d’auto-assemblage. Il peut être utilisé pour créer des structures qui s’assemblent elles-mêmes à partir de composants individuels, sous l’effet de la formation et de la rupture des liaisons disulfure. Cette propriété est particulièrement utile pour créer des dispositifs et des matériaux à l’échelle nanométrique .
Administration de médicaments
L’échange thiol-disulfure réversible du TPTD en fait un candidat potentiel pour les systèmes d’administration de médicaments. Il peut être utilisé pour construire des transporteurs qui libèrent des agents thérapeutiques de manière contrôlée, en réponse à des déclencheurs spécifiques dans l’environnement de l’organisme, tels que le potentiel redox .
Synthèse de composés hétérocycliques
En synthèse organique, le TPTD sert de réactif pour l’introduction de groupes thiol dans les composés hétérocycliques. Ceci est crucial pour la synthèse de produits pharmaceutiques et d’agrochimiques où les hétérocycles contenant du soufre sont un motif courant .
Extraction d’ions argent
Le TPTD a été utilisé comme extractant pour les ions argent à partir de solutions de fixation photographique. Sa capacité à se lier aux ions argent le rend précieux dans les processus de recyclage et de récupération de l’argent à partir de déchets .
Modification des polymères
La structure chimique du TPTD lui permet d’être utilisé dans la modification des polymères. Il peut introduire des liaisons transversales au sein des polymères, ce qui améliore leur résistance et leur stabilité thermique. Cette application est importante dans la production de caoutchouc et de plastiques industriels .
Chimie agricole
En chimie agricole, le TPTD trouve une utilisation comme fongicide et régulateur de croissance. Il aide à protéger les cultures des maladies fongiques et peut influencer les schémas de croissance des plantes, contribuant à des rendements plus élevés .
Recherche et enseignement en chimie
Enfin, le TPTD est utilisé dans la recherche et l’enseignement en chimie pour démontrer les réactions chimiques impliquant des disulfures de thiurame. Il sert d’exemple pratique de la chimie redox et des principes de la synthèse organique .
Mécanisme D'action
Mode of Action
It has been used for the incorporation of a thiol equivalent into heterocyclic compounds, by reaction with appropriate lithiated heterocycle
Biochemical Pathways
It has been used in the preparation of unsymmetrical sulfides , indicating that it may affect sulfur-related biochemical pathways.
Pharmacokinetics
It is known to be soluble in chloroform , suggesting that it may have good bioavailability in organisms.
Result of Action
It has been used as an extractant for silver (I) extraction from photographic fixing solution , suggesting that it may have some effect on metal ion homeostasis in cells.
Action Environment
Given its use in chemical reactions and extraction processes , it is likely that factors such as temperature, pH, and the presence of other chemicals could potentially influence its action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
di(propan-2-yl)carbamothioylsulfanyl N,N-di(propan-2-yl)carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2S4/c1-9(2)15(10(3)4)13(17)19-20-14(18)16(11(5)6)12(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYREEAWHZRZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)SSC(=S)N(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194309 | |
| Record name | Disulfide, bis(diisopropylthiocarbamoyl) (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4136-91-8 | |
| Record name | N,N,N',N'-Tetraisopropylthiuram disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraisopropylthiuram disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, bis(diisopropylthiocarbamoyl) (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraisopropylthiuram Disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H0EJ3KXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















